molecular formula C8H13FO B13232850 2-Fluoro-4,4-dimethylcyclohexan-1-one

2-Fluoro-4,4-dimethylcyclohexan-1-one

Cat. No.: B13232850
M. Wt: 144.19 g/mol
InChI Key: FRWCBKFSMIEGGT-UHFFFAOYSA-N
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Description

2-Fluoro-4,4-dimethylcyclohexan-1-one is a fluorinated organic compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol . This compound is characterized by a cyclohexane ring substituted with a fluorine atom and two methyl groups at the 4-position, and a ketone group at the 1-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-4,4-dimethylcyclohexan-1-one typically involves the fluorination of 4,4-dimethylcyclohexanone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Fluoro-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Fluoro-4,4-dimethylcyclohexan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 2-Fluoro-4,4-dimethylcyclohexan-1-one exerts its effects is primarily through its interactions with biological molecules. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity or inhibit specific biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2-Fluoro-4,4-dimethylcyclohexan-1-one can be compared with other fluorinated cyclohexanones, such as:

The uniqueness of this compound lies in its combination of fluorine and two methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13FO

Molecular Weight

144.19 g/mol

IUPAC Name

2-fluoro-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H13FO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3

InChI Key

FRWCBKFSMIEGGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)F)C

Origin of Product

United States

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